molecular formula C15H11NO4 B2520336 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid CAS No. 838584-50-2

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B2520336
CAS No.: 838584-50-2
M. Wt: 269.256
InChI Key: DAYGBDYALIOMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid is a complex organic compound that features both indole and furan moieties. The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the furan ring is a five-membered aromatic ring with one oxygen atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this specific compound may vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions on the indole ring can introduce various functional groups, depending on the electrophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid is unique due to the presence of both indole and furan rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(3-formylindol-1-yl)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-9-10-7-16(13-4-2-1-3-12(10)13)8-11-5-6-14(20-11)15(18)19/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYGBDYALIOMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(O3)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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